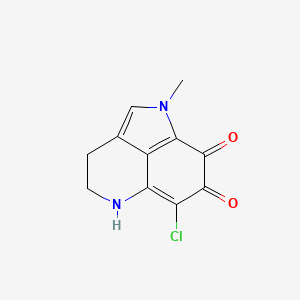
Batzelline C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Batzelline C is a naturally occurring pyrroloquinoline alkaloid isolated from the marine sponge Batzella sp. This compound is part of a family of alkaloids that includes damirones, batzellines, makaluvamines, and discorhabdins. This compound has attracted significant attention due to its intriguing biological activities, including cytotoxicity and inhibition of topoisomerase II .
Méthodes De Préparation
The total synthesis of batzelline C involves the construction of the highly substituted pyrrolo[4,3,2-de]quinoline skeleton. One notable synthetic route features a benzyne-mediated cyclization-functionalization sequence. This method begins with the preparation of a 4-halo-6-methoxyindoline derivative, which undergoes cyclization and chlorination to form the pyrroloquinoline skeleton . The synthesis can be summarized as follows:
- Preparation of the indoline intermediate from a commercially available compound.
- Formation of the benzyne species through treatment with excess base.
- Cyclization by intramolecular attack of the nitrogen nucleophile.
- Chlorination of the resultant arylanion species .
Analyse Des Réactions Chimiques
Batzelline C undergoes various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized to introduce functional groups.
Reduction: Reduction reactions can modify the quinoline skeleton.
Substitution: Halogenated derivatives can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include functionalized derivatives of the pyrroloquinoline skeleton .
Applications De Recherche Scientifique
Batzelline C has several scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of pyrroloquinoline alkaloids.
Mécanisme D'action
Batzelline C exerts its effects primarily through the inhibition of topoisomerase II, an enzyme involved in DNA replication and repair. By inhibiting this enzyme, this compound induces DNA damage and disrupts the cell cycle, leading to apoptosis. Additionally, this compound has been suggested to act as a DNA intercalator, further contributing to its cytotoxic effects .
Comparaison Avec Des Composés Similaires
Batzelline C is part of a family of pyrroloquinoline alkaloids that includes:
- Damirones
- Makaluvamines
- Discorhabdins
- Isobatzellines
Compared to these compounds, this compound is unique due to its specific substitution pattern on the pyrroloquinoline skeleton and its potent inhibition of HIV-1 envelope-mediated cell fusion . This distinct structure and biological activity set this compound apart from its analogs.
Propriétés
Numéro CAS |
123064-91-5 |
|---|---|
Formule moléculaire |
C11H9ClN2O2 |
Poids moléculaire |
236.65 g/mol |
Nom IUPAC |
9-chloro-2-methyl-2,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),3,8-triene-10,11-dione |
InChI |
InChI=1S/C11H9ClN2O2/c1-14-4-5-2-3-13-8-6(5)9(14)11(16)10(15)7(8)12/h4,13H,2-3H2,1H3 |
Clé InChI |
PDESZTFOYLDOBQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C2CCNC3=C(C(=O)C(=O)C1=C23)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5r,6s)-5-Ethenyl-4a-hydroxy-6-[(2s,3r,4s,5s,6r)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6-tetrahydropyrano[5,4-c]pyran-1-one](/img/structure/B12806896.png)

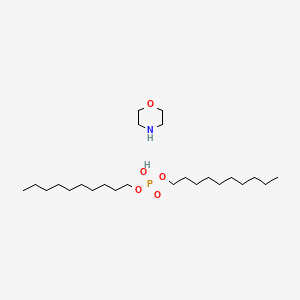

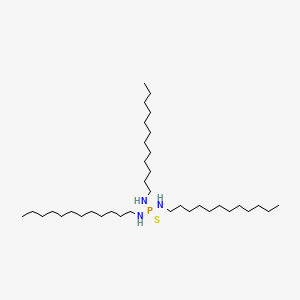

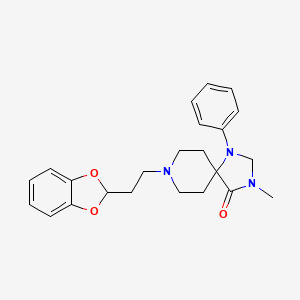
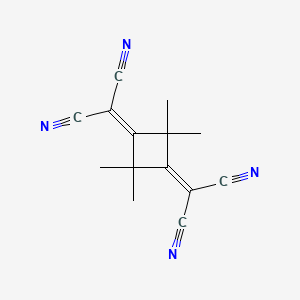


![sodium;(6S,7R)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12806969.png)
![4-(2-Iodophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B12806974.png)
![2-Amino-4-methyl-6,7-dihydro-5H-thiopyrano[2,3-d]pyrimidin-7-ol](/img/structure/B12806975.png)
